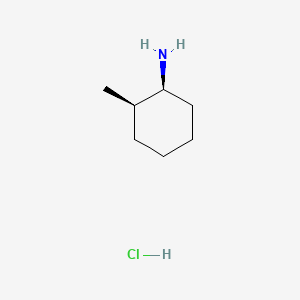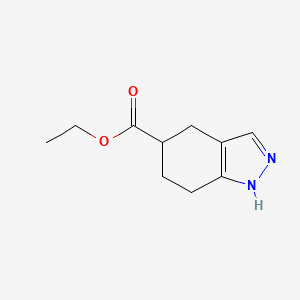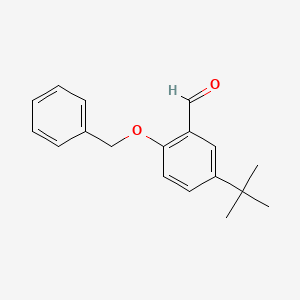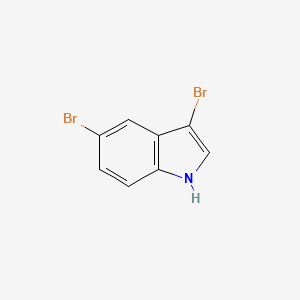
3,5-dibromo-1H-indole
Übersicht
Beschreibung
3,5-Dibromo-1H-indole is a chemical compound with the molecular formula C8H5Br2N and a molecular weight of 274.94 . It is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has various applications due to its biological activity .
Synthesis Analysis
The synthesis of 3,5-dibromo-1H-indole involves the reaction of either 3-bromoindoles or indoles with 2 or 3 mol equiv. of N-bromosuccinimide, respectively, in aqueous t-butyl alcohol .Molecular Structure Analysis
The molecular structure of 3,5-dibromo-1H-indole consists of a benzene ring fused with a pyrrole ring, with two bromine atoms attached at the 3rd and 5th positions .Chemical Reactions Analysis
3,3-Dibromo-1,3-dihydroindol-2-ones, useful precursors of Indole-2,3-diones, are readily formed by the reaction of either 3-bromoindoles or indoles with 2 or 3 mol equiv. of N-bromosuccinimide, respectively, in aqueous t-butyl alcohol .Physical And Chemical Properties Analysis
3,5-Dibromo-1H-indole has a melting point of 94°C . It is a crystalline colorless compound with specific odors .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
3,5-Dibromo-1H-indole is a significant structural component in the synthesis and functionalization of indoles, which are integral to a wide array of biologically active compounds. The utility of palladium-catalyzed reactions in the functionalization of indoles, including 3,5-dibromo-1H-indole, has been highlighted due to its tolerance of various functionalities, thus facilitating the synthesis of complex molecules (Cacchi & Fabrizi, 2005).
Indole Synthesis Methods
3,5-Dibromo-1H-indole is utilized in diverse methods for indole synthesis, as the indole nucleus is a key feature in many natural and synthetic molecules with significant biological activities. Various classical and innovative methods for the preparation of indoles, including the use of 3,5-dibromo-1H-indole, are well-documented, indicating the versatility of this compound in organic synthesis (Taber & Tirunahari, 2011).
Biological Activity and Structural Elucidation
Studies on molecules bearing the indole nucleus, like 3,5-dibromo-1H-indole, have revealed diverse biological properties such as anti-tumor and anti-inflammatory activities. These properties are often associated with DNA and protein interactions. Structural elucidation of these molecules, including 3,5-dibromo-1H-indole derivatives, through techniques like Hirshfeld surface analysis and DFT calculations, plays a crucial role in understanding their biological functions (Geetha et al., 2019).
Selective Synthesis Techniques
Selective synthesis techniques involving 3,5-dibromo-1H-indole derivatives, such as the synthesis of 2,3-disubstituted indoles, demonstrate the compound's utility in producing specific chemical structures with high yields. This selective synthesis approach is crucial in designing molecules for specific applications (Liu & Gribble, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dibromo-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTBILHUFBABDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475434 | |
| Record name | 3,5-dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-1H-indole | |
CAS RN |
81387-89-5 | |
| Record name | 3,5-dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)
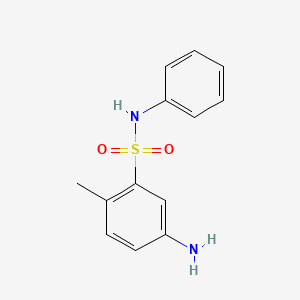
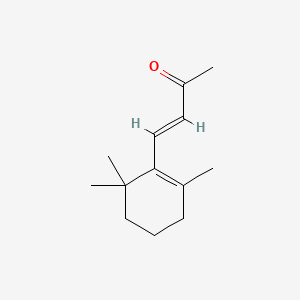
![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)



